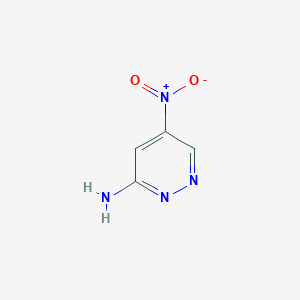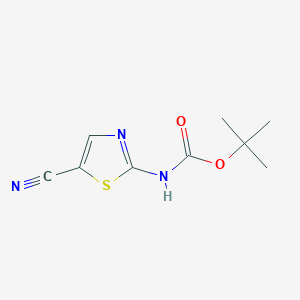
5-Nitropyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-3-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which yields 3-nitropyridines . Another approach involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow synthesis to minimize the accumulation of potentially explosive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as oxadiazolo-pyridazine.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: (Diacetoxyiodo)benzene, trifluoroacetic anhydride.
Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxadiazolo-pyridazine derivatives.
Reduction Products: Amino derivatives of pyridazine.
Substitution Products: Substituted pyridazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Nitropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials for photovoltaic applications.
Wirkmechanismus
The mechanism of action of 5-Nitropyridazin-3-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways can vary depending on the specific derivative and its application.
Similar Compounds:
3,6-Dichloro-5-nitropyridazin-4-amine: Another pyridazine derivative with similar structural features.
3-Amino-5-nitropyridine: A related compound with a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C4H4N4O2 |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
5-nitropyridazin-3-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7) |
InChI-Schlüssel |
DDLOTJTTXCYFSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)


![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)





